2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound that features a quinoline and isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes:
Formation of 3,4-Dihydroquinoline: This can be synthesized from aniline derivatives through cyclization reactions.
Alkylation: The 3,4-dihydroquinoline is then alkylated using a suitable alkylating agent to introduce the 2-oxoethyl group.
Cyclization with Phthalic Anhydride: The alkylated product is then reacted with phthalic anhydride to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione would depend on its specific application. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline or 2-phenylquinoline share the quinoline core but differ in their substituents.
Isoindoline Derivatives: Compounds such as isoindoline-1,3-dione or N-substituted isoindolines have similar core structures but different functional groups.
Uniqueness
What sets 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione apart is the combination of the quinoline and isoindoline structures, which provides a unique scaffold for chemical modifications and potential biological activity. This dual structure could offer synergistic effects not seen in simpler analogs.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLQXHMSVKCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.